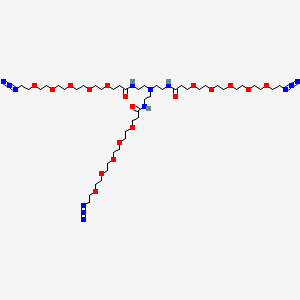

Tri(Azido-PEG5-amide)-amine

Description

Overview of Tri(Azido-PEG5-amide)-amine in Advanced Chemical Synthesis

This compound is a specialized chemical compound featuring a central amine core from which three arms, each terminating in an azide (B81097) group, extend. These arms are composed of polyethylene (B3416737) glycol (PEG) chains of a specific length, denoted as PEG5, connected via amide linkages. This distinct trifurcated structure, combining the functionalities of a primary amine and three terminal azides, positions it as a versatile building block in the field of advanced chemical synthesis. Its utility is particularly evident in the construction of complex, multi-component molecular architectures.

The compound's design allows for orthogonal chemical modifications. The central primary amine serves as a reactive handle for conjugation with a variety of electrophilic molecules, such as carboxylic acids and their activated esters. thermofisher.com Simultaneously, the three azide termini are available for "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). acs.orgmedchemexpress.com This dual reactivity enables the precise and sequential introduction of different molecular entities, facilitating the synthesis of well-defined, multifunctional constructs.

Significance of Branched Poly(ethylene glycol) Architectures in Molecular Design

Poly(ethylene glycol) (PEG) is a polymer widely utilized in biomedical applications due to its biocompatibility, water solubility, and non-immunogenic nature. biochempeg.comsigmaaldrich.com While linear PEG chains are commonly employed, branched or multi-arm PEG architectures offer distinct advantages in molecular design. These structures, such as the Y-shaped or multi-arm PEGs, provide increased steric hindrance and a higher density of functional groups compared to their linear counterparts. biochempeg.comsigmaaldrich.comjenkemusa.com

The branched structure of this compound, with its three PEGylated arms, contributes to enhanced water solubility and can improve the pharmacokinetic properties of molecules to which it is conjugated. jenkemusa.com This architecture allows for the attachment of multiple copies of a molecule to a single core, a strategy that can enhance avidity in targeting applications or increase the loading capacity of drug delivery systems. jenkemusa.com The defined length of the PEG5 units ensures a specific and uniform distance between the central core and the terminal functional groups, which is crucial for controlling the spatial arrangement of conjugated molecules.

Role of Azide and Amine Functionalities in Contemporary Chemical Biology

The azide and amine functional groups are cornerstones of modern chemical biology, enabling the precise and efficient labeling and assembly of biomolecules. The azide group is a key participant in "click chemistry," a set of reactions known for their high efficiency, selectivity, and biocompatibility. acs.orgsigmaaldrich.com The azide's ability to react specifically with alkynes via CuAAC or SPAAC allows for the covalent ligation of molecules in complex biological environments with minimal side reactions. acs.orgmedchemexpress.com This has made azides invaluable for applications ranging from bioconjugation and drug delivery to the synthesis of complex materials. sigmaaldrich.comnih.gov

Primary amines are among the most common and reactive nucleophiles found in biological molecules, particularly in the lysine (B10760008) residues and N-termini of proteins. thermofisher.com This makes them a primary target for chemical modification. A wide array of amine-reactive reagents, including NHS esters and isothiocyanates, can be used to form stable amide or thiourea (B124793) bonds, respectively. thermofisher.comacs.org The primary amine in this compound provides a versatile point of attachment for a wide range of molecules, including proteins, peptides, and small-molecule drugs. axispharm.com

Interdisciplinary Relevance in Materials Science and Biomedical Research

The unique combination of a branched PEG scaffold with orthogonal azide and amine functionalities gives this compound significant relevance across multiple scientific disciplines. In materials science, this compound can serve as a crosslinking agent or a building block for the creation of novel hydrogels and other polymeric materials. jenkemusa.comrsc.org The ability to form three-dimensional networks through the reaction of its azide groups makes it suitable for developing materials with tunable mechanical properties and for encapsulating therapeutic agents. jenkemusa.comrsc.org

In biomedical research, this compound is a valuable tool for constructing sophisticated drug delivery systems, diagnostic probes, and targeted therapeutics. sigmaaldrich.com For instance, it can be used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation. axispharm.comglpbio.commedchemexpress.com The branched structure can enhance the solubility and delivery of hydrophobic drugs, while the azide groups allow for the attachment of targeting ligands or imaging agents. researchgate.net Its application extends to surface modification of nanoparticles and the development of scaffolds for tissue engineering. sigmaaldrich.comrsc.org

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C45H87N13O18 |

| Molecular Weight | 1086.25 g/mol |

| Appearance | Varies (often a solid or oil) |

| Solubility | Soluble in water, DMSO, DMF, and DCM |

| Storage | Recommended at -20°C |

Table generated from data in axispharm.comnih.govbroadpharm.com.

Properties

IUPAC Name |

3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-[bis[2-[3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethyl]amino]ethyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H87N13O18/c46-55-52-7-16-65-22-28-71-34-40-74-37-31-68-25-19-62-13-1-43(59)49-4-10-58(11-5-50-44(60)2-14-63-20-26-69-32-38-75-41-35-72-29-23-66-17-8-53-56-47)12-6-51-45(61)3-15-64-21-27-70-33-39-76-42-36-73-30-24-67-18-9-54-57-48/h1-42H2,(H,49,59)(H,50,60)(H,51,61) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKESBQVEQKXTCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)NCCN(CCNC(=O)CCOCCOCCOCCOCCOCCN=[N+]=[N-])CCNC(=O)CCOCCOCCOCCOCCOCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H87N13O18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1098.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Tri Azido Peg5 Amide Amine

Strategies for the Construction of the Central Tri-Amine Core Structure

Amide Bond Formation Routes in Branched PEG Synthesis

A primary strategy for assembling the Tri(Azido-PEG5-amide)-amine structure involves the formation of stable amide bonds between a central tri-amine core and carboxylated PEG chains. This approach is widely utilized in the synthesis of branched and dendrimeric PEG structures. The reaction typically involves the use of a trifunctional amine, such as tris(2-aminoethyl)amine, and a PEG derivative that has a terminal carboxylic acid group.

To facilitate the amide bond formation, the carboxylic acid on the PEG chain is often activated. A common method for this activation is the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with N-hydroxysuccinimide (NHS) to form a more stable and reactive NHS ester. This activated PEG derivative then readily reacts with the primary amine groups of the central core to form the desired tri-substituted amide product. The reaction conditions are typically mild, proceeding at room temperature in an appropriate organic solvent like dimethylformamide (DMF) or dichloromethane (DCM).

| Reagent/Component | Function | Typical Reaction Conditions |

| Tris(2-aminoethyl)amine | Central trifunctional amine core | - |

| Carboxy-PEG5-Azide | PEG arm precursor with terminal carboxylic acid and azide (B81097) | - |

| EDC (or DCC) | Carboxylic acid activating agent | 1.1-1.5 equivalents per carboxyl group |

| NHS | Stabilizes the activated ester | 1.1-1.5 equivalents per carboxyl group |

| Organic Solvent (e.g., DMF, DCM) | Reaction medium | Anhydrous |

| Temperature | Reaction parameter | Room Temperature |

| Reaction Time | Reaction parameter | 12-24 hours |

Amine-Reactive Linkage Approaches for Core Functionalization

An alternative and convergent strategy for the synthesis of the central core involves the reductive coupling of a primary azide with a bifunctional oligoethylene glycol (OEG)-azide precursor. This method yields a symmetrical dialkylamine with a central nitrogen atom, effectively creating a trifunctional OEG-amine linker. This approach is advantageous as it introduces minimal structural perturbations to the native OEG backbone, which can be beneficial for biomedical applications. Mechanistic studies have shown that this reaction proceeds through nitrile and imine intermediates that subsequently react with the reduced free amine form rsc.org.

These pre-formed trifunctional amine linkers can then be further functionalized. For instance, the terminal functional groups of the OEG arms can be modified to introduce reactive handles for subsequent conjugation with other molecules or for the attachment of the final azide groups.

Functionalization of Poly(ethylene glycol) Chain Precursors

The synthesis of this compound necessitates the use of PEG chains that are appropriately functionalized at their termini. Specifically, one end of the PEG chain must be capable of forming an amide bond with the central amine core, while the other end must bear an azide group.

Introduction of Azide End-Groups via Terminal Hydroxyl Modification

A common precursor for the synthesis is a heterobifunctional PEG derivative, typically possessing a terminal hydroxyl group and another functional group, such as a carboxylic acid or a protected amine. The terminal hydroxyl group is a versatile handle for the introduction of the azide functionality.

A widely employed method for this transformation is a two-step process. First, the terminal hydroxyl group is converted into a good leaving group, such as a mesylate or tosylate, by reacting the PEG-alcohol with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base like triethylamine. Subsequently, the mesylated or tosylated PEG is treated with an azide salt, typically sodium azide (NaN₃), in a polar aprotic solvent such as DMF. The azide ion displaces the mesylate or tosylate group via a nucleophilic substitution reaction (S_N2) to yield the desired azido-terminated PEG. This method is highly efficient and generally proceeds with high conversion rates.

| Step | Reagents | Purpose | Typical Solvent |

| 1. Activation of Hydroxyl Group | Methanesulfonyl chloride or p-Toluenesulfonyl chloride, Triethylamine | Convert the terminal -OH into a good leaving group (-OMs or -OTs) | Dichloromethane (DCM) |

| 2. Azide Substitution | Sodium Azide (NaN₃) | Nucleophilic displacement of the leaving group to introduce the azide (-N₃) group | Dimethylformamide (DMF) |

Derivatization Strategies for Amine Functionalities on PEG Scaffolds

In some synthetic routes, it may be necessary to introduce amine functionalities onto the PEG scaffold, which can then be further derivatized. For instance, a heterobifunctional PEG with a terminal amine and a terminal hydroxyl group could be a key intermediate. The hydroxyl group can be converted to an azide as described above, while the amine group can be reacted with an activated carboxylic acid on the central core.

The introduction of an amine group at the terminus of a PEG chain can be achieved through various methods. One common approach is the reduction of a terminal azide group. This can be accomplished using reducing agents such as triphenylphosphine (in the Staudinger reaction) followed by hydrolysis, or by catalytic hydrogenation. Another method involves the Gabriel synthesis, where a terminal halide or tosylate on the PEG chain is reacted with potassium phthalimide, followed by hydrazinolysis to release the primary amine.

Advanced Chemical Synthesis Techniques for Controlled Architectures

The synthesis of well-defined, branched macromolecules like this compound benefits from advanced chemical synthesis techniques that allow for precise control over the molecular architecture. Convergent synthetic strategies are often preferred over divergent approaches for preparing such discrete PEG-based dendrons.

In a convergent synthesis, the "arms" of the molecule (the Azido-PEG5-amide moieties) are synthesized and purified first. These arms are then coupled to the central trifunctional amine core in the final step. This approach has several advantages, including easier purification of intermediates and the final product, as the molecular weight differences between the reactants and the product are significant. It also allows for a higher degree of control over the final structure, ensuring that all three arms are identical.

The use of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is another powerful tool in the synthesis of complex PEGylated structures. While not directly involved in the formation of the amide bonds in this compound, the terminal azide groups are specifically incorporated for subsequent click chemistry reactions, allowing for the efficient and specific conjugation of this trifunctional linker to molecules containing alkyne groups.

Zinc-Mediated Reduction of Azido-Terminated Polyglycols

The conversion of terminal azide groups to primary amines is a crucial step in the functionalization of PEG derivatives, enabling subsequent conjugation reactions. A highly effective and mild method for this transformation is the reduction of azido-terminated polyglycols using zinc dust in the presence of an ammonium salt. researchgate.netnih.gov This approach is favored for its high efficiency, excellent yields, and compatibility with the polyether backbone of PEG. nih.gov

The reaction typically involves dissolving the azido-terminated PEG in a solvent mixture, such as tetrahydrofuran (THF) and water, followed by the addition of zinc powder and ammonium chloride (NH₄Cl). researchgate.netnih.gov The mixture is stirred at room temperature, and the progress of the reduction is monitored using spectroscopic techniques like NMR. This method has been shown to achieve quantitative conversion of azide groups to amines with isolated yields often exceeding 80-90%. nih.gov

Table 1: Representative Conditions for Zinc-Mediated Reduction of Azido-PEG

| Starting Material | Reagents | Solvent | Yield | End-Group Conversion | Reference |

| α-methoxy-ω-azido PEG₅ₖ | Zn, NH₄Cl | THF/H₂O | 99% | >99% | nih.gov |

| α,ω-diazido PEG₁,₅ₖ | Zn, NH₄Cl | THF/H₂O | 82% | >99% | nih.gov |

| Azido-terminated polyglycol | Zn, NH₄Cl | THF/H₂O | ~90% | Excellent | researchgate.net |

Mitsunobu Reaction for PEG End-Group Transformations

The Mitsunobu reaction is a powerful and versatile tool for the functionalization of PEG terminal hydroxyl groups. elsevierpure.comnih.govresearchgate.net This reaction allows for the direct, one-step conversion of alcohols to a wide variety of other functionalities, including azides, under mild conditions. elsevierpure.comnih.gov A key advantage of this method is that it proceeds with minimal impact on the integrity of the PEG polymer chain. elsevierpure.comnih.govresearchgate.net

For the synthesis of azido-terminated PEGs, the reaction involves activating the terminal hydroxyl group with a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD). organic-synthesis.com An azide source, such as diphenylphosphoryl azide (DPPA) or hydrazoic acid (HN₃), then acts as the nucleophile, displacing the activated hydroxyl group to form the terminal azide. elsevierpure.comorganic-synthesis.com The reaction is known for its quantitative conversion rates, making it highly efficient for preparing precursors to compounds like this compound. elsevierpure.comnih.govresearchgate.net

The versatility of the Mitsunobu reaction extends beyond azidation; it can also be used to introduce thiols, primary amines (via phthalimide intermediates), and other groups amenable to bioconjugation. elsevierpure.comnih.gov However, when using azide nucleophiles, appropriate safety precautions are necessary due to the potential formation of the highly toxic and explosive hydrazoic acid and the energetic nature of organic azide intermediates. organic-synthesis.com

Table 2: Key Reagents in the Mitsunobu Azidation of PEG-OH

| Reagent Type | Example(s) | Role in Reaction | Reference |

| Substrate | Poly(ethylene glycol) (PEG-OH) | Source of hydroxyl group | elsevierpure.comnih.govresearchgate.net |

| Phosphine | Triphenylphosphine (PPh₃) | Activates the hydroxyl group | organic-synthesis.com |

| Azodicarboxylate | DIAD, DEAD | Co-reagent for activation | organic-synthesis.com |

| Azide Source | Diphenylphosphoryl azide (DPPA) | Nucleophile; provides N₃ group | elsevierpure.comorganic-synthesis.com |

Purification Methodologies for Multi-Functional PEG Derivatives

The synthesis of multi-functional PEG derivatives like this compound often yields a mixture containing the desired product, unreacted starting materials, and reaction by-products. Achieving high purity is essential for subsequent applications, necessitating robust purification strategies. A variety of chromatographic and non-chromatographic techniques are employed for this purpose.

Size Exclusion Chromatography (SEC) is a primary technique used to separate molecules based on their hydrodynamic volume. This method is highly effective for removing low molecular weight impurities, such as unreacted PEG chains or small-molecule reagents, from the larger, multi-arm product.

Ion Exchange Chromatography (IEX) separates molecules based on their net charge. This technique is particularly useful when the starting materials, intermediates, and the final product possess different charge states. For instance, it can separate a charged amino-PEG from a neutral hydroxyl-PEG precursor. The PEG chains can sometimes shield surface charges, which must be considered during method development.

Hydrophobic Interaction Chromatography (HIC) separates molecules based on differences in hydrophobicity. While less commonly used than SEC or IEX for PEG purification, it can serve as a valuable orthogonal technique to achieve higher purity, especially for complex mixtures that are difficult to resolve by other methods.

Preparative Reversed-Phase Chromatography , often utilizing polystyrene-divinylbenzene-based resins, is another powerful approach. This method has been successfully applied to purify various PEG derivatives at a preparative scale, achieving purities greater than 99% using eluents like ethanol/water mixtures. nih.gov

Non-chromatographic methods such as ultrafiltration, diafiltration, and dialysis are also employed. These membrane-based techniques separate molecules based on size and are particularly useful for buffer exchange and removing small impurities from the high molecular weight PEG product.

Table 3: Comparison of Purification Techniques for Multi-Functional PEGs

| Technique | Principle of Separation | Key Advantages | Common Applications | Reference |

| Size Exclusion Chromatography (SEC) | Hydrodynamic radius | Efficient removal of low MW impurities | Separating unreacted PEG, desalting | |

| Ion Exchange Chromatography (IEX) | Net surface charge | High resolution for charged species | Separating products with different functional groups | |

| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | Orthogonal to SEC and IEX | High-resolution purification | |

| Polystyrene-Divinylbenzene Chromatography | Reversed-phase interaction | High purity (>99%), scalable | Preparative purification of PEG derivatives | nih.gov |

| Ultrafiltration/Diafiltration | Molecular weight cutoff | Simple, good for buffer exchange | Removal of small by-products and reagents |

Click Chemistry Paradigms in Tri Azido Peg5 Amide Amine Functionalization

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Applications

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry and is widely used for conjugating molecules to azide-functionalized scaffolds like Tri(Azido-PEG5-amide)-amine. This reaction involves the coupling of an azide (B81097) with a terminal alkyne to form a stable triazole linkage, a structure that is often considered an excellent mimic of an amide bond. researchgate.netaxispharm.com

A key feature of the CuAAC reaction is its exceptional regioselectivity. Unlike the uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition which yields a mixture of 1,4- and 1,5-disubstituted triazole isomers, the copper(I)-catalyzed variant exclusively produces the 1,4-disubstituted regioisomer. chalmers.se This high degree of control is crucial for creating well-defined conjugates with consistent properties.

The reaction mechanism involves the in-situ formation of a copper(I) acetylide intermediate. This intermediate then reacts with the azide group of a molecule such as this compound. The presence of the copper catalyst significantly accelerates the reaction rate, often by several orders of magnitude compared to the uncatalyzed version, allowing it to proceed under mild, often aqueous, conditions at room temperature. chalmers.se This pathway ensures that when this compound is reacted with a molecule containing a terminal alkyne, the resulting three triazole linkages will all be in the 1,4-disubstituted configuration, leading to a structurally homogeneous product.

For applications involving sensitive biological molecules, optimizing CuAAC reaction conditions is critical to preserve the integrity and function of the biomolecule. A primary concern is the potential cytotoxicity of free copper ions. To mitigate this, Cu(I) is often generated in situ from a Cu(II) salt, such as copper(II) sulfate, using a reducing agent like sodium ascorbate. nih.gov

Furthermore, the use of chelating ligands is a standard practice to both stabilize the Cu(I) oxidation state against disproportionation and oxidation, and to accelerate the reaction rate. nih.gov Ligands also play a protective role by preventing copper-mediated damage to biomolecules. Several ligand systems have been developed and optimized for bioconjugation.

Interactive Table: Common Ligands for CuAAC Bioconjugation

| Ligand Name | Abbreviation | Key Feature |

| Tris(benzyltriazolylmethyl)amine | TBTA | One of the first widely used ligands, highly effective but with limited water solubility. |

| Tris(3-hydroxypropyltriazolylmethyl)amine | THPTA | A water-soluble analog of TBTA, making it superior for reactions in entirely aqueous systems. |

| Bathophenanthroline disulfonate | BPS | A water-soluble ligand that accelerates the reaction and protects biomolecules. |

The choice of ligand, solvent (often aqueous buffers), and the ratio of reactants are all critical parameters that are fine-tuned to achieve high yields and maintain the bioactivity of the conjugated molecules.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with BCN and DBCO Moieties

To circumvent the requirement for a cytotoxic copper catalyst, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction utilizes a strained cyclooctyne (B158145), which reacts rapidly with an azide without the need for a metal catalyst. medchemexpress.commagtech.com.cn The azide groups of this compound are well-suited for this catalyst-free conjugation method.

SPAAC is a premier strategy for bioconjugation in living systems or with delicate biomolecules where residual copper toxicity is a concern. nih.gov The driving force for the reaction is the relief of ring strain in the cyclooctyne moiety upon cycloaddition with the azide. magtech.com.cn This allows the reaction to proceed under physiological conditions (aqueous media, neutral pH, and ambient temperature) with high specificity and efficiency. nih.gov

Commonly used cyclooctynes for SPAAC include bicyclo[6.1.0]non-4-yne (BCN) and dibenzocyclooctynol (DBCO). medchemexpress.commedchemexpress.com Molecules functionalized with BCN or DBCO can be readily conjugated to the three azide arms of this compound, forming stable triazole linkages in a catalyst-free manner. This approach is particularly valuable for modifying proteins, nucleic acids, or even cell surfaces without perturbing their biological function.

The kinetics of SPAAC reactions are a critical factor in their application. The reaction rate is highly dependent on the structure of the cyclooctyne. Generally, DBCO exhibits faster reaction kinetics with azides compared to BCN. nih.gov For instance, the reaction rate between benzyl (B1604629) azide and DBCO is approximately 3.4 times higher than with BCN. nih.gov

Several factors influence the reaction efficiency in aqueous environments, including pH, temperature, and the specific buffer system used. rsc.org Studies have shown that higher pH values can generally increase SPAAC reaction rates. rsc.orgrsc.org The presence of a PEG linker, such as those in this compound, can also enhance reaction rates by increasing the distance between the reactive moiety and a larger conjugated molecule, thereby minimizing steric hindrance. rsc.org

Interactive Table: Comparison of Second-Order Rate Constants for SPAAC Reactions

| Cyclooctyne | Azide Partner | Rate Constant (k₂) M⁻¹s⁻¹ | Solvent/Conditions |

| DBCO | Benzyl Azide | 0.24 | CH₃CN:H₂O (3:1) |

| BCN | Benzyl Azide | 0.07 | CH₃CN:H₂O (3:1) |

| DBCO | Azidolysine-containing peptide | 0.34 | HBS buffer (pH 7.4), 25°C |

| DBCO-PEG5 | Azido-functionalized antibody | 0.18 - 0.37 | Aqueous Buffer |

Data compiled from multiple sources. nih.govrsc.orgresearchgate.net Rate constants can vary significantly based on the specific azide structure and reaction conditions.

Emerging Click Chemistry Approaches (e.g., RuAAC, IrAAC) in Polymer and Conjugate Synthesis

While CuAAC is highly effective, its limitation to terminal alkynes and the formation of 1,4-disubstituted triazoles has spurred the development of alternative catalytic systems. Ruthenium- and Iridium-catalyzed azide-alkyne cycloadditions (RuAAC and IrAAC) have emerged as powerful complementary methods.

The primary advantage of Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is its ability to produce 1,5-disubstituted 1,2,3-triazoles, a regioisomer not accessible through CuAAC. chalmers.seacs.org This alternative regioselectivity provides a different spatial arrangement of substituents on the triazole ring, which can be advantageous in medicinal chemistry and materials science. Furthermore, RuAAC is effective for both terminal and internal alkynes, expanding the scope of substrates that can be used. acs.orgnih.gov This has been leveraged in polymer synthesis to create novel polytriazoles with unique architectures. researchgate.netnih.gov

Iridium-catalyzed azide-alkyne cycloaddition (IrAAC) is a more recent development that has shown high efficiency and regioselectivity under mild conditions, including compatibility with aqueous solvents. researchgate.netnih.gov While its application in polymer and conjugate synthesis is less established than RuAAC, it represents a promising avenue for creating complex molecular structures. nih.gov However, the potential toxicity associated with heavy metals like ruthenium and iridium remains a consideration, and their application in biomedical fields is currently more limited compared to the well-established copper-catalyzed and strain-promoted methods. nih.govnih.gov

Comparative Analysis of Transition Metal-Catalyzed Azide-Alkyne Cycloadditions

The functionalization of the terminal azide groups on this compound is most commonly achieved via the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. While this reaction can occur thermally, it often requires elevated temperatures and results in a mixture of 1,4- and 1,5-regioisomers. nih.gov The advent of transition metal catalysis has revolutionized this process, offering significant rate acceleration and precise regiochemical control. The two most prominent catalytic systems employed for this transformation are based on copper(I) and ruthenium(II).

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the quintessential "click" reaction. It proceeds exclusively to yield the 1,4-disubstituted 1,2,3-triazole product. researchgate.net The mechanism involves the in situ formation of a copper(I)-acetylide intermediate, which then reacts with the azide. researchgate.netacs.org The catalytic cycle is robust, efficient, and compatible with a wide range of functional groups, making it a staple in materials science and bioconjugation. researchgate.net The reaction's efficiency can be further enhanced through the use of various ancillary ligands, such as tripodal amine ligands, which stabilize the Cu(I) oxidation state and accelerate the catalytic turnover. nih.govrsc.org

In contrast, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides complementary regioselectivity, yielding the 1,5-disubstituted 1,2,3-triazole isomer. nih.govresearchgate.net This distinct outcome arises from a different mechanism wherein a ruthenium-acetylide intermediate is formed, leading to a different mode of cyclization. nih.gov While CuAAC is generally limited to terminal alkynes, RuAAC can also engage internal alkynes, expanding its synthetic utility. nih.gov However, studies comparing the two on surfaces have shown that the RuAAC reaction rate can be significantly slower than that of CuAAC, a factor attributed to the larger size of the catalytic intermediate. researchgate.net

The choice between these catalytic systems fundamentally dictates the final architecture of the conjugated molecule. For applications where the specific orientation of the triazole linker is critical for biological activity or material properties, having access to both the 1,4- and 1,5-isomers is a significant advantage.

| Feature | Copper(I)-Catalyzed (CuAAC) | Ruthenium(II)-Catalyzed (RuAAC) |

|---|---|---|

| Regioisomer Product | 1,4-disubstituted 1,2,3-triazole | 1,5-disubstituted 1,2,3-triazole |

| Alkyne Substrate Scope | Primarily terminal alkynes | Terminal and internal alkynes |

| Catalyst Example | Cu(I) salts (e.g., CuBr, CuSO₄/ascorbate) with ligands | Ruthenium cyclopentadienyl (B1206354) complexes (e.g., Cp*RuCl(PPh₃)₂) |

| Relative Reaction Rate | Generally very fast (rate enhancements of up to 10⁷) acs.org | Typically slower than CuAAC researchgate.net |

| Key Advantage | High efficiency, reliability, and exclusive 1,4-regioselectivity nih.gov | Complementary 1,5-regioselectivity, broader alkyne scope nih.gov |

Considerations for Orthogonality and Biocompatibility in Advanced Applications

When employing this compound in complex biological or material science contexts, the concepts of orthogonality and biocompatibility are paramount. A bioorthogonal reaction is one that can occur in a living system without interfering with native biochemical processes. rsc.orgacs.org This requires the reacting functional groups to be abiotic and mutually reactive under physiological conditions (aqueous environment, neutral pH, ambient temperature) without cross-reacting with biological molecules. mdpi.com

To overcome the limitations of metal catalysis, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. rsc.org SPAAC is a metal-free click reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), as the alkyne partner. biochempeg.com The high ring strain of the cyclooctyne provides the driving force for the reaction, allowing it to proceed rapidly at physiological temperatures without the need for a catalyst. magtech.com.cn This circumvents the issue of metal-induced toxicity, making SPAAC highly biocompatible and a preferred method for in vivo labeling and conjugation. acs.orgresearchgate.net Functionalization of dendrimers and other macromolecules using SPAAC has been shown to yield products free from the copper contamination that plagues CuAAC methods. acs.org

While SPAAC offers superior biocompatibility, it is not without its own considerations. The reaction rates are generally slower than the fastest CuAAC reactions, and the strained alkynes are larger and more hydrophobic than simple terminal alkynes, which can sometimes influence the properties of the final conjugate. researchgate.net Furthermore, some studies have noted that strained alkynes can exhibit non-specific background reactions, for instance with thiol-containing proteins. scispace.com Nevertheless, for many advanced applications, particularly in drug delivery, in vivo imaging, and tissue engineering, the benefits of eliminating a toxic metal catalyst make SPAAC the superior choice for functionalizing azide-containing molecules like this compound. nih.govresearchgate.net

| Parameter | Copper(I)-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |

|---|---|---|

| Catalyst Requirement | Required (e.g., Cu(I) source) | None (metal-free) |

| Biocompatibility | Limited due to copper cytotoxicity biochempeg.com | High; no toxic metal catalyst required |

| Reaction Conditions | Physiological pH and temperature | Physiological pH and temperature |

| Orthogonality | High (azide/alkyne pair is bioorthogonal) | High (azide/strained alkyne pair is bioorthogonal) |

| Key Application Area | In vitro conjugation, materials science, proteomics nih.gov | Live-cell imaging, in vivo applications, biomaterials acs.orgresearchgate.net |

| Primary Limitation | Potential for copper-induced toxicity and contamination acs.org | Slower kinetics than some CuAAC systems; potential for minor off-target reactivity of strained alkyne scispace.comresearchgate.net |

Applications in Bioconjugation Research

Design and Synthesis of Advanced Bioconjugates Utilizing Tri(Azido-PEG5-amide)-amine

The distinct reactive groups at the core and the periphery of this compound enable a two-tiered strategy for synthesizing sophisticated bioconjugates. The primary amine serves as a robust anchor point for initial covalent attachment, while the terminal azides provide opportunities for subsequent, orthogonal functionalization.

Covalent Attachment to Biomolecules via Amine Reactivity (e.g., NHS Esters, Carboxylic Acids)

The primary amine of this compound offers a reliable nucleophilic target for covalent linkage to a variety of biomolecules, including proteins, peptides, and antibodies. This attachment is typically achieved through two common and well-established chemical reactions: reaction with N-hydroxysuccinimide (NHS) esters and carbodiimide-mediated coupling to carboxylic acids.

NHS Ester Chemistry: NHS esters are highly reactive intermediates that readily form stable amide bonds with primary amines under mild conditions. axispharm.comwindows.netbiochempeg.comthermofisher.combroadpharm.com Biomolecules are often functionalized with NHS esters to facilitate their conjugation to amine-containing linkers like this compound. The reaction is typically carried out in buffers with a pH range of 7.2 to 9.0. windows.netthermofisher.com The primary amino groups on proteins, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group, are common targets for this type of conjugation. biochempeg.combroadpharm.com

Carbodiimide Chemistry: Water-soluble carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used to activate the carboxyl groups on biomolecules. creativepegworks.comthermofisher.comresearchgate.net This activation creates a highly reactive O-acylisourea intermediate that can then react with the primary amine of this compound to form a stable amide bond. acs.org This method is particularly useful for conjugating the linker to proteins or peptides via their aspartic acid or glutamic acid residues, or to their C-terminus. biochempeg.com

| Reactive Group on Biomolecule | Coupling Chemistry | Reactive Group on Linker | Resulting Bond | Typical pH |

|---|---|---|---|---|

| NHS Ester | Acylation | Primary Amine | Amide | 7.2-9.0 |

| Carboxylic Acid | Carbodiimide (EDC) | Primary Amine | Amide | 4.5-7.2 |

PEGylation Strategies Employing this compound

PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, is a widely adopted strategy to improve the physicochemical and pharmacokinetic properties of therapeutic biomolecules. researchgate.netnih.gov this compound, with its three PEG5 arms, serves as an effective PEGylating agent.

Modulation of Conjugate Solubility and Biocompatibility

The inherent hydrophilicity of the PEG chains in this compound can significantly enhance the aqueous solubility of the resulting bioconjugate. researchgate.netnih.govrsc.org This is particularly beneficial for hydrophobic drugs or proteins that are prone to aggregation. researchgate.netnih.gov The PEG chains create a hydrophilic shell around the biomolecule, which can mask immunogenic epitopes, thereby reducing the immune response to the conjugate. nih.gov

Preservation of Biomolecular Activity Post-Conjugation

A critical aspect of bioconjugation is the retention of the biological activity of the modified molecule. While PEGylation can sometimes lead to a decrease in binding affinity due to steric hindrance, the defined length of the PEG5 arms in this compound offers a degree of control. nih.govbiochempeg.com The relatively short PEG5 chains can provide the benefits of PEGylation, such as increased stability and solubility, while minimizing the potential for significant loss of activity. researchgate.netnih.govnih.gov The impact of PEG chain length on the final conjugate's activity is a key consideration in the design of PEGylated therapeutics. nih.govnih.govacs.orgmdpi.com Studies have shown that the degree of PEGylation and the length of the PEG chains can be optimized to balance improved stability with the preservation of biological function. nih.govnih.gov

| Property | General Effect of PEGylation | Relevance of this compound |

|---|---|---|

| Solubility | Increases | The three hydrophilic PEG5 arms enhance aqueous solubility. researchgate.netnih.gov |

| Biocompatibility | Increases (reduces immunogenicity) | The PEG chains can shield the biomolecule from the immune system. nih.gov |

| Aggregation | Reduces | The hydrophilic nature of PEG prevents protein aggregation. researchgate.netnih.gov |

| Biological Activity | Can be preserved or reduced | The defined PEG5 length allows for a balance between stability and activity. nih.govbiochempeg.com |

Development of Bioconjugation Reagents and Multi-Arm Linkers

The structure of this compound makes it an excellent scaffold for the development of more complex bioconjugation reagents and multi-arm linkers. axispharm.comaxispharm.combroadpharm.combroadpharm.com Its trifunctional nature allows for the creation of branched structures that can carry multiple copies of a molecule, a concept known as multivalency. rsc.orgcd-bioparticles.net

In the context of antibody-drug conjugates (ADCs), for example, multi-arm linkers are employed to increase the drug-to-antibody ratio (DAR), which can enhance the potency of the therapeutic. axispharm.combiochempeg.combroadpharm.combroadpharm.comnih.gov By attaching this compound to an antibody, up to three drug molecules can be subsequently conjugated via the azide (B81097) terminals. This approach can lead to ADCs with a higher and more homogenous DAR compared to traditional methods. axispharm.com

Furthermore, the orthogonal reactivity of the amine and azide groups allows for the synthesis of heterotrifunctional linkers. For instance, the primary amine could be used to attach a targeting ligand, while the three azide groups could be used to conjugate a combination of therapeutic agents and imaging probes, leading to the development of theranostic agents. nih.govnih.gov The convergent synthesis of such trifunctional linkers is a significant area of research, enabling the construction of precisely defined, multifunctional biomolecular platforms. rsc.org

Versatile Linker Design for Multi-site Attachment and Functionalization

The presence of three azide groups and one primary amine allows for the controlled, stepwise attachment of up to four different molecules, or the multivalent display of a single molecule. This capability is particularly valuable in the design of sophisticated therapeutic and diagnostic agents.

For instance, in the development of Antibody-Drug Conjugates (ADCs), a targeting antibody can be conjugated to the central amine of the linker. Subsequently, three drug molecules (or a combination of different drugs and imaging agents) can be attached to the azide termini. This approach allows for a higher drug-to-antibody ratio (DAR) in a controlled manner, potentially enhancing the therapeutic efficacy of the ADC. The PEG spacers in the linker can also help to improve the solubility and reduce the aggregation of the final conjugate.

Similarly, this linker is well-suited for the synthesis of Proteolysis Targeting Chimeras (PROTACs). A PROTAC molecule consists of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. The trifunctional nature of this compound allows for the creation of more complex PROTAC structures, potentially with improved efficacy or the ability to target multiple proteins simultaneously. The central amine can be used to attach the E3 ligase ligand, while the three azide groups can be used to attach target protein ligands or other modulating moieties.

The orthogonality of the amine and azide functionalities is a key advantage. The amine can be reacted first, for example, with an NHS-ester functionalized biomolecule. After purification, the three azide groups remain available for subsequent click chemistry reactions with alkyne-modified molecules. This stepwise approach provides a high degree of control over the final structure of the bioconjugate.

Applications in Surface Engineering and Biomaterial Modification

The modification of biomaterial surfaces is crucial for improving their biocompatibility, reducing non-specific protein adsorption, and introducing specific functionalities. This compound is an excellent candidate for surface engineering applications due to its multivalent nature.

Surfaces of materials such as nanoparticles, microplates, or implantable devices can be functionalized with groups that react with the central amine of the linker, thereby anchoring it to the surface. This leaves the three azide-terminated PEG arms extending into the surrounding environment. These azide groups can then be used to immobilize a variety of molecules, such as peptides, proteins, or small molecules, via click chemistry.

The PEG chains play a crucial role in these applications by creating a hydrophilic and biocompatible layer on the material surface. This "PEGylation" effect is well-known to reduce fouling by preventing the non-specific adsorption of proteins and other biomolecules, which is often a major challenge in the application of biomaterials in biological systems. The length of the PEG5 chain provides a sufficient spacer to present the attached ligands in a sterically accessible manner.

Role in Proteolysis Targeting Chimeras Protacs Research

Tri(Azido-PEG5-amide)-amine as a Modular PROTAC Linker Component

This compound is a branched, trivalent chemical entity utilized in the construction of PROTACs. axispharm.com Its structure is defined by a central amine core from which three identical arms extend. Each arm consists of a five-unit polyethylene (B3416737) glycol (PEG) chain terminating in an azide (B81097) group, connected to the core via stable amide bonds. axispharm.combroadpharm.com This specific architecture makes it a highly valuable and modular component in PROTAC design. The terminal azide groups are chemically reactive handles that allow for straightforward and efficient connection to other molecular fragments, typically through "click chemistry". medchemexpress.comexplorationpub.com

The PEG component of the linker is particularly significant. PEG linkers are among the most commonly used motifs in PROTACs, with one analysis indicating their presence in 54% of reported PROTAC molecules. biochempeg.com The inclusion of PEG chains generally enhances the hydrophilicity and water solubility of the resulting PROTAC, which can improve its pharmacokinetic properties. precisepeg.comjenkemusa.com The defined length of the PEG5 units provides a predictable and systematic way to control the distance between the two ends of the PROTAC. biochempeg.com The trivalent nature of this compound offers a unique scaffold, potentially allowing for the synthesis of multi-specific PROTACs or for creating focused libraries of degraders from a single, centralized core.

The formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase) is the cornerstone of PROTAC activity. axispharm.comnih.gov The linker's architecture is paramount in achieving this. A well-designed linker correctly orients the two protein-binding ligands to facilitate favorable protein-protein interactions within the ternary complex, a phenomenon known as cooperativity. nih.govnih.gov

The length and flexibility of the PROTAC linker are critical parameters that must be empirically optimized for each specific target and E3 ligase pair. axispharm.com An optimal linker length is necessary to span the distance between the binding sites on the target protein and the E3 ligase, enabling the formation of a productive ternary complex. nih.gov

Linker Length : If a linker is too short, it may create steric hindrance, preventing the two proteins from coming together effectively. researchgate.net Conversely, if the linker is too long, the resulting ternary complex might be too loose or disordered, which can hinder efficient ubiquitin transfer from the E2-E3 ligase machinery to the target protein. explorationpub.comresearchgate.net Studies have shown that even minor changes in linker length, such as the addition of a single ethylene (B1197577) glycol unit, can dramatically alter a PROTAC's degradation activity and even its selectivity between different target proteins. nih.gov For instance, research on estrogen receptor (ER)-α targeting PROTACs found that a 16-atom chain length was optimal for efficacy, with shorter or longer linkers showing a sharp decrease in potency. nih.gov

Linker Flexibility : Flexible linkers, such as those based on PEG or alkyl chains, are widely used because they allow the PROTAC to adapt its conformation to facilitate the necessary protein-protein interactions for ternary complex formation. precisepeg.com However, excessive flexibility can come at an entropic cost when the PROTAC binds, potentially weakening the stability of the ternary complex. nih.gov In contrast, introducing rigid elements (like piperazine (B1678402) or triazole rings) into a linker can pre-organize the PROTAC into a more favorable conformation for binding, enhancing ternary complex stability. precisepeg.com

The PEG5 units in this compound provide a specific, defined length and a high degree of flexibility, making it a valuable tool for exploring the optimal spatial distance for a given protein-ligase pair. biochempeg.comjenkemusa.com

| Linker Characteristic | Significance in PROTAC Efficacy | Example Contribution of this compound |

|---|---|---|

| Length | Dictates the distance between the target protein and E3 ligase, which is critical for productive ternary complex formation and ubiquitination. Optimal length is target-dependent. nih.gov | Provides a defined and significant length due to the three PEG5 arms, allowing for exploration of optimal spacing. |

| Flexibility | Allows the PROTAC to adopt various conformations, increasing the chances of forming a stable ternary complex. researchgate.net | The PEG chains offer high flexibility, facilitating the necessary conformational adjustments for binding. precisepeg.com |

| Composition (Hydrophilicity) | Affects solubility, cell permeability, and overall pharmacokinetic properties of the PROTAC. biochempeg.com | The PEG components are hydrophilic, which can enhance the water solubility of the resulting PROTAC. jenkemusa.com |

| Attachment Points | The points where the linker connects to the two ligands influence the exit vector and the orientation of the proteins in the ternary complex. nih.gov | The central amine core provides three distinct attachment points via the azide-terminated arms. |

Synthetic Integration into PROTAC Architectures

The modular nature of PROTACs allows for their assembly through the sequential conjugation of the target-binding ligand and the E3 ligase ligand to a central linker. nih.gov The this compound linker is particularly well-suited for this modular synthesis due to its terminal azide groups, which are prime functional groups for click chemistry. axispharm.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific reaction that forms a stable triazole ring, making it a powerful tool for connecting molecular fragments. explorationpub.comrsc.org

To integrate this compound into a PROTAC, an E3 ligase ligand must first be functionalized with a terminal alkyne group. Ligands for commonly used E3 ligases like Cereblon (CRBN) or Von Hippel-Lindau (VHL) can be synthetically modified to include this alkyne handle at a position that does not disrupt their binding to the ligase. nih.govnih.gov Once the alkyne-modified E3 ligase ligand is prepared, it can be "clicked" onto one of the azide-terminated arms of the this compound linker using CuAAC reaction conditions. rsc.org This reaction is highly reliable and typically proceeds in high yield, simplifying the synthesis of the E3 ligase-linker conjugate. nih.gov

Similarly, the ligand that binds to the protein of interest (also known as the "warhead") must be modified to contain an alkyne group. nih.gov This modification is carefully designed to ensure that the warhead's affinity for its target is maintained. The alkyne-functionalized warhead is then coupled to one of the remaining azide groups on the linker-E3 ligand intermediate via the same CuAAC click reaction. explorationpub.com This convergent approach, where the linker is sequentially functionalized, allows for the rapid assembly of the final PROTAC molecule. nih.gov The use of click chemistry streamlines the synthesis process, making it highly efficient for building diverse PROTACs.

Advanced Methodologies for PROTAC Library Generation and Screening

A significant challenge in PROTAC development is the empirical nature of linker optimization. nih.gov It is often necessary to synthesize and test a large number of PROTACs with varying linkers to identify the most effective degrader. Methodologies that increase synthetic throughput and allow for rapid screening are therefore highly valuable.

The use of modular linkers like this compound, combined with click chemistry, is a key strategy for accelerating the generation of PROTAC libraries. explorationpub.com Researchers can prepare a set of alkyne-functionalized warheads and another set of alkyne-functionalized E3 ligase ligands. These can then be systematically combined with the azide-terminated linker to quickly produce a matrix of different PROTACs, allowing for efficient exploration of the structure-activity relationship. nih.govnih.gov

Once a library of PROTACs is synthesized, it must be screened for degradation activity. Several methods are commonly employed:

| Screening Method | Principle | Throughput | Reference |

|---|---|---|---|

| Western Blotting | An antibody-based technique to detect and quantify the amount of a specific protein in a cell lysate after treatment with a PROTAC. Next-generation automated systems (e.g., Jess, Wes) have improved reproducibility and throughput over traditional methods. | Low to Medium | charnwooddiscovery.comlabhoo.com |

| Mass Spectrometry (MS) | Proteomics-based approaches can provide a global and unbiased view of protein level changes across the entire proteome, allowing for assessment of both on-target degradation and off-target effects. | Low to Medium | mdpi.comwuxiapptec.com |

| In-Cell Western (ICW) | A quantitative immunofluorescence method performed in microplates. It allows for the simultaneous detection of a target protein and a loading control, offering higher throughput than traditional Western blotting. | High | charnwooddiscovery.com |

| Flow Cytometry | Can be used to measure protein levels in individual cells, particularly useful for suspension cell lines. Cells are stained with fluorescently labeled antibodies against the target protein. | High | charnwooddiscovery.com |

| Fluorescence Polarization (FP) | A biophysical assay used to measure the binding events that lead to ternary complex formation. It can determine binary binding affinities and the cooperativity of the ternary complex. | High | nih.gov |

These advanced synthetic and screening methodologies enable a more systematic and efficient approach to PROTAC design, helping to overcome the challenges associated with linker optimization and accelerating the development of novel protein degraders. nih.govwuxiapptec.com

Contributions to Polymer Science and Advanced Materials

Polymer Functionalization and Grafting Strategies with Tri(Azido-PEG5-amide)-amine

The dual reactivity of this compound, stemming from its primary amine and terminal azide (B81097) groups, allows for its strategic integration into polymeric structures through various covalent chemistries. oup.comnih.gov

This compound can be effectively incorporated as a pendant group or side chain onto a pre-existing polymer backbone. The central amine group can readily react with polymers containing complementary functional groups, such as carboxylic acids or activated N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. oup.commdpi.com This "grafting-to" approach results in a polymer decorated with dangling tri-azido PEG units. Each grafting point introduces three azide functionalities, significantly increasing the density of reactive sites available for subsequent modifications.

Alternatively, the amine group allows the molecule to potentially act as a monomer or a branching point within the polymer backbone itself. In a step-growth polymerization, it can react with difunctional monomers (e.g., diacyl chlorides or diisocyanates) to be integrated directly into the main chain, creating a polymer with pendent tri-azido PEG arms at regular intervals.

The three azide groups on the PEG arms are ideal handles for post-polymerization modification using azide-alkyne "click chemistry". nih.govresearchgate.net This bioorthogonal reaction, which includes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the catalyst-free strain-promoted azide-alkyne cycloaddition (SPAAC), is known for its high efficiency, specificity, and tolerance to a wide range of functional groups and reaction conditions. nih.govnih.govbroadpharm.com

This strategy allows for the precise introduction of a wide array of functionalities onto a polymer. For instance, after grafting this compound onto a polymer backbone, various alkyne-modified molecules—such as therapeutic agents, imaging probes, targeting ligands, or other polymers—can be covalently attached. mdpi.commdpi.com This modular approach provides an exceptional degree of control over the final properties of the material, allowing for the fine-tuning of characteristics like solubility, bioactivity, and therapeutic payload. dntb.gov.ua The efficiency of click chemistry ensures high degrees of functionalization where other methods might fail.

Table 1: Overview of Click Chemistry Reactions for Polymer Modification

| Reaction Type | Reactants | Key Features | Suitability for Biological Systems |

|---|---|---|---|

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne + Azide | High reaction rates and yields; Forms a stable 1,4-disubstituted triazole ring. nih.gov | Requires a copper catalyst, which can be cytotoxic. Often used for material synthesis or ex vivo modifications. rsc.org |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Cyclic Alkyne (e.g., DBCO, BCN) + Azide | Catalyst-free; Bioorthogonal; Forms a stable triazole ring. mdpi.comrsc.org | Excellent. The absence of a toxic metal catalyst makes it ideal for in vivo and cell-based applications. broadpharm.com |

Synthesis of Stimuli-Responsive Polymeric Materials

Stimuli-responsive, or "smart," polymers undergo significant changes in their physical or chemical properties in response to external triggers. This compound is a valuable component in the design of such materials, particularly hydrogels and pH- or photo-responsive systems.

With its three azide-terminated arms, this compound is an excellent cross-linking agent for the formation of hydrogels. acs.org Hydrogels are three-dimensional polymer networks capable of absorbing large amounts of water. rsc.org When combined with a polymer containing at least two alkyne groups, this compound can form covalent cross-links via azide-alkyne cycloaddition, leading to the formation of a stable hydrogel network. rsc.orgacs.org

The properties of the resulting hydrogel can be tailored by adjusting the concentration of the crosslinker, the molecular weight of the polymer, and the specific click reaction used. rsc.org The hydrophilic PEG5 spacers in the crosslinker enhance the water-holding capacity and biocompatibility of the hydrogel. These "click hydrogels" are widely explored for applications in tissue engineering and controlled drug delivery due to their tunable mechanical properties and the mild, often bioorthogonal, conditions of their formation. rsc.orgacs.org

Table 2: Predicted Properties of Hydrogels with Varied Crosslinker Concentration

| Crosslinker Concentration | Mechanical Strength (Modulus) | Swelling Ratio | Mesh Size | Gelation Time |

|---|---|---|---|---|

| Low | Low | High | Large | Longer |

| Medium | Medium | Medium | Medium | Moderate |

| High | High | Low | Small | Shorter |

The unique chemical structure of this compound can be leveraged to create polymers that respond to changes in pH or light.

pH-Responsive Systems: Polypeptides and other polymers containing tertiary amine groups are known to exhibit pH-responsive behavior. frontiersin.org These amines become protonated in acidic environments (pH < 7), leading to electrostatic repulsion and a conformational change or increase in solubility. Polymers incorporating this compound, which has a central amine and amide linkages, can be designed to be pH-sensitive. This property is highly desirable for drug delivery systems intended to release their payload in the acidic microenvironment of tumors or within cellular endosomes.

Photo-Responsive Systems: The azide functionalities offer several routes to photo-responsive materials.

Direct Photo-crosslinking: Upon exposure to UV light, azide groups can be converted into highly reactive nitrene species. nih.govacs.org These nitrenes can insert into C-H bonds of adjacent polymer chains, inducing covalent cross-linking. researchgate.net Thus, this compound can be used as a photo-activated crosslinker to solidify a material or alter its mechanical properties on demand.

Photo-initiated Click Chemistry: The CuAAC reaction can be initiated by light. A photoinitiator is used to reduce a Cu(II) precursor to the active Cu(I) catalyst only in irradiated areas. This allows for the spatiotemporal control of polymer functionalization or hydrogel formation, enabling the fabrication of patterned surfaces and complex microstructures. nih.gov

Attachment of Photo-responsive Molecules: The azide groups can be used to "click" alkyne-functionalized photo-switches, such as azobenzene, onto a polymer. dntb.gov.uafrontiersin.org Azobenzene molecules undergo a reversible trans-to-cis isomerization under UV/Visible light, which can trigger macroscopic changes in the material, such as a light-induced gel-to-sol transition or a change in shape. mdpi.com

Development of Branched and Multi-Arm Polymer Architectures

Moving beyond simple linear chains, the architecture of a polymer plays a critical role in determining its physical properties and function. This compound is fundamentally a building block for creating non-linear, complex polymer architectures. acs.org

As a trifunctional molecule, it acts as a branching agent. When grafted onto a linear polymer, it creates a comb-like or brush polymer structure. When used as a crosslinker between polymer chains, it generates a network. Its most significant contribution is in the synthesis of multi-arm or star-branched polymers. dntb.gov.ua These structures, which consist of multiple polymer arms radiating from a central core, exhibit distinct properties compared to their linear analogues, including lower solution viscosity, higher solubility, and a high density of terminal functional groups. acs.org The use of branched PEG linkers like this compound in antibody-drug conjugates (ADCs), for instance, allows for a higher drug-to-antibody ratio (DAR) without compromising the solubility and stability of the conjugate. dntb.gov.ua

Table 3: Comparison of Polymer Architectures

| Architecture | Description | Key Properties | Role of this compound |

|---|---|---|---|

| Linear | Single, unbranched polymer chain. | High viscosity, potential for chain entanglement. | Can be grafted onto to create branched structures. |

| Branched / Comb | Linear backbone with polymeric side chains. | Reduced viscosity, altered solubility. | Acts as the branching point or the grafted side chain itself. |

| Multi-Arm / Star | Multiple polymer arms linked to a central core. | Low viscosity, high solubility, high terminal group density. dntb.gov.uaacs.org | Can serve as a core component or be used to link arms to a core. |

Synthesis of Star and Brush Polymers for Enhanced Functionality

This compound serves as an exemplary core molecule for the synthesis of star polymers through a "core-first" approach. In this method, the central amine can be functionalized to initiate the polymerization of monomer units, or more commonly, the terminal azide groups can be utilized in "click chemistry" reactions to attach pre-synthesized polymer arms. The azide groups readily undergo copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and orthogonal reaction, allowing for the covalent attachment of alkyne-terminated polymer chains to the trifunctional core. This results in the formation of a well-defined three-arm star polymer.

The general synthetic strategy is outlined below:

| Step | Description | Reactants | Product |

| 1 | Activation of Alkyne-terminated Polymer | Polymer with terminal alkyne, Copper(I) catalyst | Activated polymer chain |

| 2 | "Click" Reaction | Activated polymer chain, this compound | Three-arm star polymer |

This method allows for precise control over the molecular weight and composition of the arms, leading to star polymers with a narrow molecular weight distribution. The resulting star architecture, with a dense core and a corona of flexible polymer arms, imparts unique solution and bulk properties compared to linear analogues of the same molecular weight.

In the realm of brush polymers, this compound can be incorporated as a branching unit or as a functional side chain precursor. While not a direct initiator for typical "grafting-through" or "grafting-from" methods for brush polymer synthesis, its azide functionalities can be used in post-polymerization modification to introduce dense side chains onto a linear polymer backbone. For instance, a linear polymer with pendant alkyne groups can be reacted with this compound to create a brush-like structure with trifunctional branching points along the chain. Each of these points can then be further functionalized via the remaining azide groups, leading to highly complex and multi-functional brush architectures.

Tailoring Polymer Properties through PEG-Amide Linkages

The presence of both polyethylene (B3416737) glycol (PEG) chains and amide linkages within the structure of this compound plays a crucial role in determining the properties of the resulting polymers.

Polyethylene Glycol (PEG) Contribution: The five repeating units of ethylene (B1197577) glycol in each arm impart significant hydrophilicity, biocompatibility, and stealth properties to the final polymer. In aqueous environments, the PEG chains create a hydration shell that can prevent non-specific protein adsorption, a critical feature for biomedical applications. The flexibility of the PEG chains also influences the hydrodynamic volume and solution behavior of the polymers.

Amide Linkage Contribution: The amide bonds within the linker provide several key advantages over ester linkages often found in similar structures. Amide bonds are significantly more resistant to hydrolysis than ester bonds. This enhanced stability is critical for applications where the polymer is exposed to physiological conditions for extended periods. Research comparing eight-armed PEG-poly(L-lactide) star block copolymers has shown that those with amide linkages (PEG-(NHCO)-(PLA)8) exhibit slower degradation rates compared to their ester-linked counterparts (PEG-(OCO)-(PLA)8) nih.gov. This slower degradation occurs through the hydrolysis of ester bonds within the PLA main chain rather than at the core-arm linkage nih.gov.

Furthermore, the amide linkages can contribute to the mechanical properties of the resulting materials. Studies have demonstrated that hydrogels formed from amide-linked star copolymers can exhibit higher storage moduli at lower polymer concentrations compared to ester-linked equivalents nih.gov. This suggests that the hydrogen bonding capabilities of the amide groups contribute to stronger intermolecular interactions, leading to more robust materials.

The combination of the trifunctional azide core, the hydrophilic and flexible PEG chains, and the stable amide linkages makes this compound a powerful tool for the rational design of advanced polymer materials with tailored properties for a range of applications in materials science and biomedicine.

Applications in Dendrimer Synthesis and Nanotechnology

Convergent and Divergent Synthetic Approaches for Dendrimeric Architectures

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. nih.gov Their synthesis is primarily achieved through two methodologies: the divergent approach, which builds from the core outwards, and the convergent approach, where synthesis begins from the periphery and moves inward. nih.govcmu.edu

The divergent method starts with a multifunctional core molecule, and successive layers, or "generations," of branching units are added in a stepwise manner. nih.govresearchgate.net Conversely, the convergent method involves the initial synthesis of dendritic wedges (dendrons), which are then attached to a central core in the final step. nih.govnih.gov The convergent approach often allows for greater structural control and purity, as it simplifies the purification process at each stage. nih.gov

| Synthetic Approach | Description | Advantages | Disadvantages |

| Divergent | Growth from a central core outwards, adding successive generations radially. nih.govresearchgate.net | Capable of producing high-generation dendrimers with a large number of surface groups. | Incomplete reactions and side reactions can lead to structural defects, which are difficult to remove. |

| Convergent | Synthesis of individual dendrons (wedges) that are then attached to a central core. nih.govnih.gov | High purity and structural precision; easier purification of intermediates. nih.gov | Steric hindrance can limit the size and generation of the final dendrimer. nih.gov |

The unique trifunctional nature of Tri(Azido-PEG5-amide)-amine allows for its integration into dendrimer synthesis through both primary strategies.

In a divergent synthesis , the central amine of this compound can serve as a trivalent core. The three terminal azide (B81097) groups provide reactive sites for "click chemistry," a set of highly efficient and specific reactions. mdpi.com Specifically, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction can be used to attach alkyne-functionalized monomers, thereby building the next generation of the dendrimer. This iterative process allows for the controlled, layer-by-layer growth of the dendritic structure. acs.org

In a convergent synthesis , the compound can be used to construct dendrons. For instance, the central amine could be reacted with a molecule containing a single reactive group and multiple protected functional groups. After deprotection, the terminal azides of the this compound moiety can be reacted with other building blocks to form a dendritic wedge. These azide-terminated dendrons can then be attached to a multifunctional alkyne core in the final step of the synthesis.

PEGylation, the attachment of PEG chains to a molecule, is a widely used strategy to improve the biocompatibility, solubility, and circulation time of nanoparticles and dendrimers. mdpi.comnih.govnih.gov The PEG5 arms of this compound provide this beneficial PEG functionality.

Pre-synthesized dendrimers, such as polyamidoamine (PAMAM) or polypropylene (B1209903) imine (PPI) dendrimers, often possess numerous surface functional groups like primary amines. mdpi.commdpi.com These amines can be covalently modified with a derivative of this compound. This functionalization results in a dendrimer surface decorated with multiple PEG chains, each cluster of three terminating in a reactive azide group. The presence of these azide moieties on the periphery makes the dendrimer a versatile platform for further conjugation with bioactive molecules via click chemistry. axispharm.com This surface modification enhances the dendrimer's utility in biomedical applications by combining the stealth properties of PEG with the reactive potential of azide groups. nih.govnih.gov

Multi-valent Presentation of Bioactive Molecules on Dendrimers

The high density of surface functional groups makes dendrimers ideal scaffolds for the multivalent presentation of bioactive molecules. acs.org This multivalency can significantly enhance binding affinities to biological targets, such as cell surface receptors.

When a dendrimer is functionalized with this compound, the terminal azide groups serve as handles for the covalent attachment of various molecules. The most common and efficient method for this is the azide-alkyne cycloaddition reaction. researchgate.net Bioactive molecules, such as peptides, targeting ligands (e.g., folic acid), or drugs, can be modified to include an alkyne group. nih.govscispace.com These alkyne-modified molecules can then be "clicked" onto the azide-functionalized dendrimer surface with high specificity and yield, forming a stable triazole linkage. scispace.com

| Attachment Chemistry | Reactive Groups | Linkage Formed | Key Features |

| CuAAC | Azide + Terminal Alkyne | 1,4-disubstituted 1,2,3-triazole | High efficiency and specificity; requires copper catalyst. mdpi.com |

| SPAAC | Azide + Strained Alkyne (e.g., cyclooctyne) | 1,2,3-triazole | Copper-free, suitable for biological systems. |

| Amide Coupling | Amine (reduced azide) + Carboxylic Acid | Amide Bond | Widely used bioconjugation technique; requires coupling agents (e.g., EDC, DMTMM). scispace.com |

The use of well-defined building blocks like this compound provides exceptional control over the spatial arrangement and density of functional groups on the dendrimer surface. jnsam.com Attaching one molecule of this compound to a dendrimer introduces precisely three azide groups in close proximity. This allows for the creation of clustered arrangements of bioactive ligands, which can be crucial for mimicking natural biological interactions and achieving high-avidity binding. The defined structure of the building block ensures a homogenous functionalization, avoiding the statistical distributions of ligands that can occur with less controlled methods. acs.org

Research on Nanoscale Assemblies and Self-Assembly Phenomena

Dendritic polymers functionalized with amphiphilic molecules can undergo self-assembly in solution to form various nanoscale structures, such as micelles or vesicles. nih.govmdpi.com The incorporation of this compound into a dendrimer's structure can induce or modify these self-assembly properties.

For example, if a hydrophobic dendrimer core is functionalized with the hydrophilic this compound, the resulting molecule becomes amphiphilic. In an aqueous environment, these molecules can self-assemble to shield the hydrophobic core from water, forming stable nanomicelles. mdpi.com The hydrophilic PEG chains would form a corona on the exterior of the micelle, enhancing its colloidal stability and providing a "stealth" effect that can reduce clearance by the immune system. nih.govacs.org Research has shown that PEGylated dendritic peptides can form various concentration-dependent supramolecular assemblies. nih.gov The ability to further modify these assemblies by clicking molecules onto the terminal azide groups opens up possibilities for creating functional nanomaterials for targeted drug delivery or advanced imaging applications.

Future Directions and Emerging Research Avenues

Integration with Advanced Spectroscopic and Chromatographic Characterization Techniques for Structural Elucidation

Thorough structural elucidation is paramount to ensuring the quality, purity, and performance of Tri(Azido-PEG5-amide)-amine in subsequent applications. While standard techniques provide foundational data, the integration of more advanced methods will be crucial for a comprehensive understanding of this complex molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the structure of PEG derivatives. For this compound, 1H-NMR would be used to verify the presence of characteristic proton signals. However, the methylene (B1212753) protons adjacent to the azide (B81097) groups can sometimes be obscured by the main PEG signals. nih.gov Advanced NMR techniques, such as 2D correlation spectroscopy (COSY), can help to resolve these overlapping signals and confirm connectivity. researchgate.net Furthermore, 13C-NMR is essential for detecting the carbon signal adjacent to the azide group, which typically appears around 50 ppm. researchgate.net Guidelines have been developed for the detailed NMR characterization of azide-terminated PEGs, which can be applied here to ensure accurate quantification of end-group functionalization. nih.govresearchgate.net

Mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), is indispensable for determining the molecular weight distribution of PEG compounds. nih.govrsc.org This technique can confirm the successful synthesis and purity of this compound by showing a mass distribution corresponding to the expected structure.

Chromatographic techniques are vital for assessing purity and molar mass distribution. chromatographyonline.com Size-Exclusion Chromatography (SEC) is a standard method for analyzing PEG derivatives. chromatographyonline.com High-Performance Liquid Chromatography (HPLC), often coupled with detectors like Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS), provides a powerful means for separating and quantifying PEGylated compounds. Reversed-phase chromatography can also be employed for the detailed separation of PEG homologs. mdpi.com For complex molecules like this compound, developing optimized HPLC methods will be a key research focus to ensure batch-to-batch consistency.

| Technique | Purpose for this compound | Key Findings from Related Compounds |

| 1H-NMR Spectroscopy | Confirm proton signals of PEG backbone, amide linkage, and methylene groups adjacent to azides. Quantify end-group functionalization. nih.govnih.gov | The chemical shifts of methylene protons next to the azide (N₃-CH₂-) can overlap with the PEG manifold signals, requiring careful analysis. nih.gov |